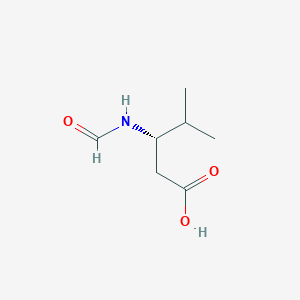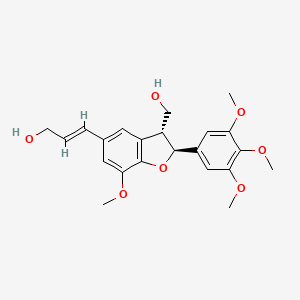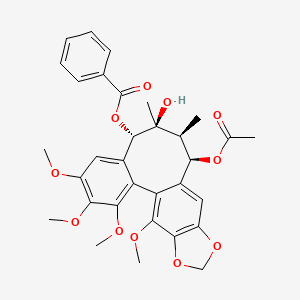
SchizanrinF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SchizanrinF is a lignan compound primarily found in the fruit of the Schisandra chinensis plant. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinF typically involves the extraction of the compound from the Schisandra chinensis fruit. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification techniques like column chromatography. The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruit of Schisandra chinensis is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form. The industrial process is designed to maximize yield while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SchizanrinF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
SchizanrinF has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. It is also being explored for its potential in treating liver diseases and other conditions.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Wirkmechanismus
The mechanism of action of SchizanrinF involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, reducing inflammation, and protecting liver cells from damage. It activates the PI3K/Akt pathway and inhibits the expression of NOX2, which plays a role in reducing oxidative stress and preventing cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison
SchizanrinF is unique among these compounds due to its specific pharmacological profile. While all these compounds exhibit antioxidant and hepatoprotective properties, this compound has been shown to have a more potent effect in reducing oxidative stress and inflammation. Additionally, this compound’s ability to modulate specific molecular pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C32H34O11 |
|---|---|
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C32H34O11/c1-16-25(42-17(2)33)19-13-22-27(41-15-40-22)29(39-7)23(19)24-20(14-21(36-4)26(37-5)28(24)38-6)30(32(16,3)35)43-31(34)18-11-9-8-10-12-18/h8-14,16,25,30,35H,15H2,1-7H3/t16-,25+,30-,32-/m0/s1 |
InChI-Schlüssel |
CNTQTBYFFAKKFL-MLDYHGJLSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Kanonische SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


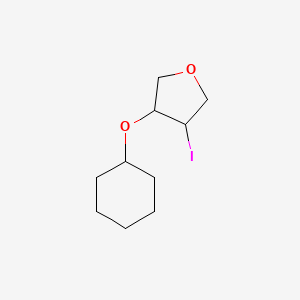
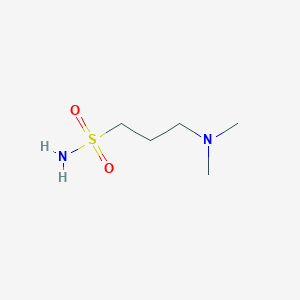
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
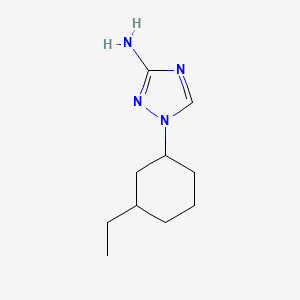
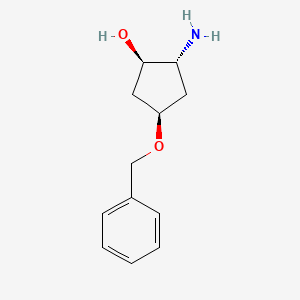
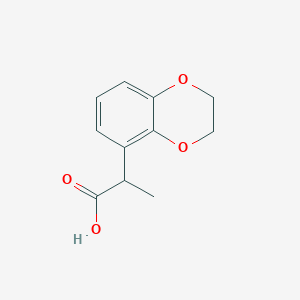
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)

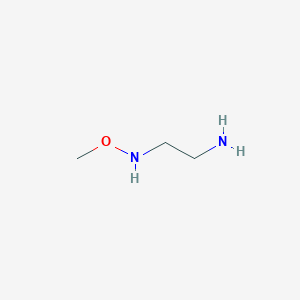
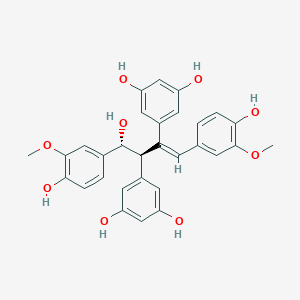
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

